molecular formula C12H16N2 B13610627 1-(1-methyl-1H-indol-3-yl)propan-2-amine

1-(1-methyl-1H-indol-3-yl)propan-2-amine

Cat. No.: B13610627
M. Wt: 188.27 g/mol
InChI Key: JCKSLVLEMICSDG-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-indol-3-yl)propan-2-amine is an organic compound belonging to the class of 3-alkylindoles. This compound is characterized by an indole moiety with an alkyl chain at the 3-position. It has a molecular formula of C12H16N2 and a molecular weight of 188.27 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methyl-1H-indol-3-yl)propan-2-amine typically involves the reaction of indole derivatives with appropriate alkylating agents. One common method includes the alkylation of indole with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate, followed by methylation using methyl iodide .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to facilitate the alkylation and methylation steps efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1H-indol-3-yl)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-indol-3-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting downstream signaling pathways .

Comparison with Similar Compounds

  • 1-(1H-Indol-3-yl)-2-methylpropan-2-amine
  • 2-(2,5-Dimethyl-1H-indol-3-yl)ethanamine
  • 1-(1H-Indol-3-yl)-2-methyl-1-propanone

Comparison: 1-(1-Methyl-1H-indol-3-yl)propan-2-amine is unique due to its specific alkyl chain substitution at the 3-position of the indole ring. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the methyl group at the 1-position enhances its stability and reactivity in certain chemical reactions .

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

1-(1-methylindol-3-yl)propan-2-amine

InChI

InChI=1S/C12H16N2/c1-9(13)7-10-8-14(2)12-6-4-3-5-11(10)12/h3-6,8-9H,7,13H2,1-2H3

InChI Key

JCKSLVLEMICSDG-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CN(C2=CC=CC=C21)C)N

Origin of Product

United States

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